molecular formula C8H9BrN2O B12436482 (Z)-2-(2-bromophenyl)-N'-hydroxyethanimidamide

(Z)-2-(2-bromophenyl)-N'-hydroxyethanimidamide

Cat. No.: B12436482
M. Wt: 229.07 g/mol
InChI Key: HXPSBLQTDSPNAW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N-hydroxyacetimidamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an N-hydroxyacetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-N-hydroxyacetimidamide typically involves the following steps:

    Bromination: The starting material, phenylacetimidamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetimidamide.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base like sodium carbonate to produce the final compound, 2-(2-Bromophenyl)-N-hydroxyacetimidamide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-(2-Bromophenyl)-N-hydroxyacetimidamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the N-hydroxyacetimidamide group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of corresponding oximes or nitriles.

    Reduction Products: Reduction typically yields amines or hydroxylamines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be employed in studies investigating the biological activity of brominated phenyl derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the N-hydroxyacetimidamide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

  • 2-Bromophenylacetimidamide
  • N-Hydroxyacetimidamide
  • 2-Bromophenylhydroxylamine

Comparison: 2-(2-Bromophenyl)-N-hydroxyacetimidamide is unique due to the presence of both the bromine atom and the N-hydroxyacetimidamide group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets compared to its similar compounds. For instance, 2-bromophenylacetimidamide lacks the hydroxyl group, limiting its reactivity in certain contexts, while N-hydroxyacetimidamide does not have the bromine atom, affecting its binding affinity to specific targets.

Properties

IUPAC Name

2-(2-bromophenyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPSBLQTDSPNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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